4-[[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholino)methyl]morpholine
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Overview
Description
4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine is a complex organic compound featuring a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, and linked to a morpholine moiety
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, making it a candidate for developing new synthetic methodologies and materials.
Biology and Medicine
In biological and medicinal research, the compound’s potential as a pharmacophore is explored. Its structural motifs are investigated for activity against various biological targets, including enzymes and receptors.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and trifluoromethylation.
Attachment of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution, where the pyrazole intermediate reacts with morpholine under basic conditions.
Final Coupling: The final step involves coupling the morpholine-substituted pyrazole with another morpholine molecule through a formaldehyde-mediated Mannich reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
Oxidation Products: Various oxidized pyrazole derivatives.
Reduction Products: Reduced forms of the compound, potentially with altered functional groups.
Substitution Products: New compounds with different substituents replacing the chlorine atom.
Mechanism of Action
The mechanism by which 4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group, for instance, can enhance binding affinity to certain proteins by increasing lipophilicity and metabolic stability. The morpholine moiety may interact with biological membranes or enzymes, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]piperidine: Similar structure but with piperidine instead of morpholine.
4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]pyrrolidine: Contains pyrrolidine moieties.
Uniqueness
The presence of the morpholine group in 4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine imparts unique properties, such as increased solubility and potential for specific biological interactions, distinguishing it from similar compounds with different nitrogen-containing rings.
Properties
IUPAC Name |
4-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-morpholin-4-ylmethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClF3N4O2/c1-20-12(15)10(11(19-20)14(16,17)18)13(21-2-6-23-7-3-21)22-4-8-24-9-5-22/h13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQILXUWULXMUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(N2CCOCC2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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